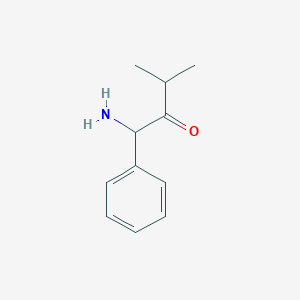![molecular formula C10H17Cl B13167954 2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
2-(3-Chloropropyl)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)bicyclo[2.2.1]heptane typically involves the reaction of norbornene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the compound .
化学反応の分析
Types of Reactions
2-(3-Chloropropyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst
Major Products Formed
Substitution: Formation of 2-(3-hydroxypropyl)bicyclo[2.2.1]heptane.
Oxidation: Formation of 2-(3-chloropropyl)bicyclo[2.2.1]heptan-2-ol.
Reduction: Formation of bicyclo[2.2.1]heptane
科学的研究の応用
2-(3-Chloropropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3-Chloropropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
類似化合物との比較
Similar Compounds
- Bicyclo[2.2.1]heptane, 2-chloro-
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
- Bicyclo[2.2.1]heptane-2,3-diol
Uniqueness
2-(3-Chloropropyl)bicyclo[2.2.1]heptane is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other norbornane derivatives, which may lack this functional group and therefore exhibit different properties and applications .
特性
分子式 |
C10H17Cl |
|---|---|
分子量 |
172.69 g/mol |
IUPAC名 |
2-(3-chloropropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7H2 |
InChIキー |
RRVZWCUFFCQPBR-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)



![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)








![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)
